

Quantitative Analysis of Hydroxyurea in Plasma by Isotope Dilution LC-MS/MS

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Compound of Interest		
Compound Name:	Hydroxyurea-15N	
Cat. No.:	B014268	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyurea is a cornerstone medication for the management of myeloproliferative neoplasms and sickle cell disease.[1][2][3] Therapeutic drug monitoring of hydroxyurea is crucial to optimize dosing, ensure efficacy, and minimize toxicity. This application note details a robust and sensitive method for the quantitative analysis of hydroxyurea in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of ¹⁵N-labeled hydroxyurea as an internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle of the Method

This method employs a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). The quantification is achieved by a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. The concentration of hydroxyurea in the plasma samples is determined by comparing the peak area ratio of the analyte to the stable isotopelabeled internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols



Materials and Reagents

- Hydroxyurea (Analyte)
- [13C15N2]hydroxyurea (Internal Standard IS)[1][4]
- Acetonitrile (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (for calibration standards and quality controls)

Preparation of Stock and Working Solutions

- Hydroxyurea Stock Solution (1 mg/mL): Accurately weigh and dissolve hydroxyurea in ultrapure water.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve [¹³C¹⁵N₂]hydroxyurea in ultrapure water.
- Working Solutions: Prepare serial dilutions of the hydroxyurea stock solution in a mixture of acetonitrile and water (e.g., 90:10 v/v) to create calibration standards and quality control (QC) samples. A typical calibration curve range is 1–200 μg/mL.
- Internal Standard Working Solution: Dilute the internal standard stock solution with the same diluent to a final concentration (e.g., 10 μg/mL).

Sample Preparation

- Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
- Pipette 50 μL of blank plasma, calibration standards, QC samples, or patient plasma into the respective tubes.



- Add 25 μ L of the internal standard working solution to all tubes except the blank. To the blank, add 25 μ L of the diluent.
- For protein precipitation, add 200 μL of acetonitrile to each tube.
- Vortex each tube for 30 seconds to ensure thorough mixing.
- Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean set of vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.

Liquid Chromatography:

Parameter	Value	
LC System	UPLC or HPLC system	
Column	HILIC Column (e.g., Syncronis HILIC, 100 x 4.6 mm, 3 μ m)	
Mobile Phase A	1.5 mM Ammonium Formate in Water	
Mobile Phase B	Acetonitrile	
Gradient	Isocratic with 90% Mobile Phase B	
Flow Rate	0.5 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	
Run Time	Approximately 3-5 minutes	

Mass Spectrometry:



Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	500 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

SRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Hydroxyurea	77.1	44.4
[¹³ C ¹⁵ N ₂]hydroxyurea (IS)	80.0	46.0

Quantitative Data

The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.

Table 1: Calibration Curve and Linearity

Analyte	Range (μg/mL)	Correlation Coefficient (r²)
Hydroxyurea	1 - 200	> 0.99

Table 2: Precision and Accuracy



QC Level	Concentration (µg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	3	< 2.1	< 4.3	96.2 - 103.0
Medium	50	< 2.1	< 4.3	96.2 - 103.0
High	150	< 2.1	< 4.3	96.2 - 103.0

Note: The values presented are representative and may vary between laboratories and instrument platforms.

Experimental Workflow and Diagrams

The overall workflow for the quantitative analysis of hydroxyurea in plasma is depicted in the following diagram.



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Caption: Experimental workflow for hydroxyurea quantification.

Conclusion

The described LC-MS/MS method with ¹⁵N isotope dilution provides a reliable, sensitive, and specific approach for the quantitative analysis of hydroxyurea in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies, ultimately aiding in the personalized treatment of patients.



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